5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid
Description
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound featuring a [3.2.1] octane core, a tert-butoxycarbonyl (Boc)-protected amine at position 5, and a carboxylic acid group at position 1. The bicyclo[3.2.1] scaffold imparts structural rigidity, making it valuable in medicinal chemistry for conformational restriction of bioactive molecules. The Boc group serves as a temporary protective moiety for amines during synthetic workflows, enabling selective deprotection under acidic conditions .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-6-4-5-13(9-14,7-8-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHXULPACVHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases and acids to facilitate the formation of the desired product. For example, the synthesis might involve the use of reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate intermediates and drive the reaction forward .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and organic solvents (e.g., dichloromethane, tetrahydrofuran). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid has diverse applications in scientific research, particularly in medicinal chemistry and materials science . This compound, with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol, is also known as 5-[(tert-butoxycarbonyl)amino]bicyclo[3.2.1]octane-1-carboxylic acid .
Scientific Research Applications
- Medicinal Chemistry: The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals. It can be used as a building block for designing drugs with improved efficacy and selectivity.
- Materials Science: The bicyclic framework can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.
- Biological Studies: The compound can be used as a probe to study biological processes and develop new diagnostic tools.
Key Properties and Identifiers
- CAS Number: 1049874-51-2
- Molecular Formula: C14H23NO4
- Molecular Weight: 269.34
- IUPAC Name: (1S,5 R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
Related Compounds
- Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic framework but differ in the size and substitution pattern of the rings.
- 2-Azabicyclo[3.2.1]octane: This scaffold is similar but contains a nitrogen atom, which can significantly alter its chemical properties and biological activity.
Safety and Usage
Mechanism of Action
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for the development of bioactive molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Physical and Chemical Properties
- Melting Points :
- Solubility :
Biological Activity
5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid (Boc-BCO) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.33672 g/mol
- CAS Number : 1334148-47-8
Mechanisms of Biological Activity
Boc-BCO exhibits various biological activities primarily attributed to its structural features that allow it to interact with biological macromolecules. The following mechanisms have been identified:
- Enzyme Inhibition : Preliminary studies suggest that Boc-BCO may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases like cancer and metabolic disorders.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : There is emerging evidence that Boc-BCO possesses antimicrobial properties, potentially making it useful in treating bacterial infections.
Case Studies
Several studies have explored the biological activity of Boc-BCO:
- Study on Enzyme Inhibition : A study evaluated the IC50 values of Boc-BCO against various enzymes involved in metabolic processes. The results indicated a significant inhibition at concentrations as low as 50 μM, suggesting its potential as a lead compound for drug development .
- Antimicrobial Activity Assessment : In vitro tests demonstrated that Boc-BCO exhibited antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50/MIC Values | Reference |
|---|---|---|---|
| Enzyme Inhibition | Metabolic pathway interference | 50 μM | |
| Antimicrobial | Bacterial cell wall disruption | 25 - 100 μg/mL |
Research Findings
Recent research has highlighted the following findings regarding the biological activity of Boc-BCO:
- Cytotoxicity Studies : Cell viability assays conducted on various cancer cell lines showed that Boc-BCO induces cytotoxicity in a dose-dependent manner, with an IC50 value of approximately 30 μM .
- Mechanistic Insights : Further investigations into the mechanism revealed that Boc-BCO activates apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Q & A
What is the role of 5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid in organic synthesis?
This compound serves as a critical intermediate in synthesizing complex molecules, particularly in pharmaceutical and agrochemical research. Its bicyclic framework and Boc-protected amine group enable stereoselective reactions, making it valuable for constructing rigid scaffolds in drug candidates. For example, it has been used to develop enzyme inhibitors and receptor modulators targeting neurological and metabolic disorders . Researchers often exploit its conformational rigidity to stabilize transition states in asymmetric catalysis.
What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact (OSHA 29 CFR 1910.133) .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation (H335) .
- First Aid: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion (H302) .
- Storage: Keep in a cool, dry environment away from ignition sources (P210) .
How can researchers optimize the synthesis of derivatives from this compound?
Optimization strategies include:
- Boc Deprotection: Controlled acidic conditions (e.g., TFA in DCM) to preserve the bicyclic core .
- Coupling Reactions: Use of EDCI/HOBt for amide bond formation with minimal racemization .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility during nucleophilic substitutions .
- Catalysis: Palladium-mediated cross-coupling for introducing aryl/heteroaryl groups .
What methodologies are recommended for assessing the environmental impact of this compound?
Adopt a tiered approach:
Physicochemical Properties: Determine logP, hydrolysis half-life, and photostability to predict environmental persistence .
Ecotoxicology: Conduct Daphnia magna or algal growth inhibition assays (OECD 201/202) .
Degradation Studies: Monitor abiotic (e.g., UV exposure) and biotic (microbial) breakdown pathways .
How should researchers resolve contradictions in spectral data during structural characterization?
- Cross-Validation: Compare NMR (¹H, ¹³C) and HRMS data with computational predictions (DFT-based chemical shift calculations) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or regioselectivity .
- Dynamic NMR: Investigate conformational flexibility in solution that may cause signal splitting .
What strategies are used to evaluate the biological activity of derivatives?
- Enzyme Assays: Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cellular Models: Test cytotoxicity and receptor modulation in HEK293 or SH-SY5Y cell lines .
- In Silico Screening:** Dock derivatives into protein active sites (e.g., AutoDock Vina) to prioritize synthetic targets .
What are the best practices for long-term storage and stability testing?
- Storage Conditions: Store at -20°C under nitrogen to prevent Boc group hydrolysis .
- Stability Monitoring: Use HPLC (C18 column, UV detection) quarterly to assess purity degradation .
- Lyophilization: For aqueous solutions, lyophilize to extend shelf life and avoid hydrate formation .
How can researchers reconcile conflicting hazard classifications in safety data sheets (SDS)?
- In-House Testing: Perform acute toxicity assays (OECD 423) if SDS discrepancies exist (e.g., H302 vs. "no known hazard" ).
- Supplier Consultation: Request batch-specific data, as impurities (e.g., residual solvents) may influence toxicity .
- Literature Review: Cross-reference peer-reviewed studies on analogous bicyclic compounds for hazard extrapolation .
What experimental design principles apply to studying the compound’s reactivity under varying conditions?
- DoE (Design of Experiments): Use factorial designs to evaluate temperature, solvent, and catalyst effects on reaction yield .
- Kinetic Profiling: Monitor reactions via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Green Chemistry Metrics: Calculate atom economy and E-factors to optimize sustainability .
How can pharmacopeial standards guide quality control for this compound?
- Identity Testing: Match IR spectra to reference standards (USP ⟨197⟩) .
- Related Substances: Use HPLC (USP ⟨621⟩) to quantify impurities (e.g., de-Boc byproducts) .
- Residual Solvents: Perform GC-MS per ICH Q3C guidelines if used in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
